molecular formula C19H17NO2S B1664432 Tazarotenic acid CAS No. 118292-41-4

Tazarotenic acid

カタログ番号: B1664432
CAS番号: 118292-41-4
分子量: 323.4 g/mol
InChIキー: IQIBKLWBVJPOQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タザロテン酸は、第三世代合成レチノイドであるタザロテンの代謝産物です。 タザロテンは、主に尋常性座瘡、尋常性乾癬、光線障害などのさまざまな皮膚疾患の治療のための局所製剤で使用されます 。タザロテン酸はタザロテンの活性型であり、その治療効果において重要な役割を果たします。

準備方法

合成経路と反応条件

タザロテンは、エチル6-[2-(4,4-ジメチル-3,4-ジヒドロ-2H-1-ベンゾチオピラン-6-イル)エチニル]ピリジン-3-カルボキシレートを様々な試薬と反応させる多段階プロセスによって合成されます 合成経路には、通常、イソプロピルアルコール、リン酸緩衝生理食塩水(PBS、pH 7.4)、およびシクロデキストリンが使用されます 。反応条件は、タザロテンの生成が確保され、それが皮膚でタザロテン酸に加水分解されるように、注意深く制御されます。

工業生産方法

タザロテンの工業生産は、実験室環境と同様の反応条件下で、大規模な合成によって行われます。このプロセスは、高収率と高純度を実現するために最適化されており、最終製品が医薬品規格を満たすことを保証します。製造には、化合物の整合性と有効性を確保するために、厳格な品質管理対策が実施されています。

化学反応の分析

Oxidative Metabolism by CYP26 Enzymes

Tazarotenic acid is primarily metabolized by cytochrome P450 enzymes CYP26A1 and CYP26B1, which catalyze oxidation at the benzothiopyranyl moiety. Homology modeling and in vitro studies reveal:

ParameterCYP26A1CYP26B1
Active-site volume918 ų977 ų
KmK_m (μM)0.42 ± 0.070.38 ± 0.05
VmaxV_{max} (pmol/min)12.1 ± 1.310.8 ± 1.1
Catalytic efficiency (Vmax/KmV_{max}/K_m)28.8 ± 4.228.4 ± 3.9

These enzymes exhibit substrate specificity for this compound, with metabolite formation rates exceeding those of other CYP isoforms (e.g., CYP3A4, CYP2C8) by 3–5 fold .

Sulfoxidation and Sulfonation

Flavin-containing monooxygenases (FMOs) and CYP2C8 mediate sequential oxidation to form sulfoxide (AGN 190844) and sulfone (AGN 190843) derivatives:

ReactionEnzymeMetabolitePlasma Concentration (nM)*
SulfoxidationFMO1/FMO3AGN 19084445–120
SulfonationCYP2C8AGN 19084312–38

*Clinically relevant concentrations post-topical application .

Hydrolysis of Tazarotene to this compound

This compound is generated via esterase-mediated hydrolysis of tazarotene in the skin and systemic circulation. Key kinetic parameters include:

  • Rate of hydrolysis : t1/2t_{1/2} < 20 minutes in most species .

  • Plasma protein binding : >99% for this compound .

  • Bioavailability : Topical formulations yield 46–54% lower systemic exposure compared to oral routes .

In Vitro Metabolic Profiling

Studies using recombinant enzymes demonstrate metabolite distribution:

EnzymeMetabolite Formation (%)*
CYP26A132.4 ± 4.1
CYP26B128.9 ± 3.7
CYP3A48.2 ± 1.5
FMO112.6 ± 2.3

*At 100 nM this compound .

Structural Determinants of Reactivity

The benzothiopyranyl and ethynylnicotinate groups in this compound facilitate:

  • Electrophilic interactions with CYP26 heme iron.

  • Hydrogen bonding with active-site residues (e.g., Arg267 in CYP26A1) .

  • Steric accommodation within the enzyme’s hydrophobic pocket (volume ~900 ų) .

Synthetic Pathways

While this compound itself is not synthesized directly, its prodrug tazarotene is produced via:

  • Friedel-Crafts cyclization of dimethylallyl thioether.

  • Acetylation and elimination to form the acetylene intermediate.

  • Coupling with ethyl 6-chloronicotinate .

科学的研究の応用

Treatment of Acne Vulgaris

Tazarotenic acid has been extensively studied for its effectiveness in treating acne vulgaris. The FDA approved tazarotene foam (0.1%) for this purpose in 2012. Clinical trials have demonstrated that tazarotene foam significantly reduces lesion counts and improves clinical scores compared to vehicle treatments.

Efficacy Studies

  • Study Design: Patients aged 12 and older were randomized to receive either tazarotene foam or a placebo for 12 weeks.
  • Results: A statistically significant reduction in lesion counts was observed in the tazarotene group (p < 0.001). Additionally, a higher percentage of patients achieved an Investigator's Static Global Assessment (ISGA) score of 0 or 1, indicating clear or almost clear skin .
ParameterTazarotene FoamVehicle Foamp-value
Reduction in Lesion CountsSignificantNot Significant<0.001
ISGA Score 0 or 1Higher PercentageLower Percentage<0.001

Management of Psoriasis

This compound is also effective in managing psoriasis by targeting the underlying pathogenic factors such as abnormal keratinocyte differentiation and hyperproliferation.

Darier Disease

A case study detailed the use of this compound in a patient with Darier disease, where traditional treatments failed to control the lesions effectively. The patient showed significant improvement after applying 0.1% tazarotene nightly and rinsing it off after 15 minutes .

Safety Profile

This compound has a favorable safety profile, with studies indicating low systemic exposure and minimal adverse effects when used topically. Common side effects include mild skin irritation and desquamation but are generally well-tolerated .

Cancer Research Applications

Emerging research suggests potential applications of this compound in oncology, particularly due to its ability to inhibit tumor growth in various cancer cell lines.

Preclinical Studies

  • This compound has exhibited growth-inhibitory effects on leukemia, myeloma, and carcinoma cell lines.
  • It has been shown to enhance apoptosis in tumor cells through modulation of RAR expression levels .

生物活性

Tazarotenic acid is the active metabolite of tazarotene, a synthetic retinoid used primarily in dermatological applications. This compound exhibits significant biological activity through its interaction with retinoic acid receptors (RARs) and other cellular mechanisms. This article explores the biological activity of this compound, including its pharmacodynamics, metabolic pathways, clinical applications, and safety profile.

This compound functions primarily as a selective agonist for retinoic acid receptors, specifically RARα, RARβ, and RARγ, with a notable preference for RARβ and RARγ. This binding alters gene expression involved in cellular differentiation, proliferation, and apoptosis . The compound also interacts with retinoid X receptors (RXRs), enhancing its pharmacological effects.

Key Actions:

  • Gene Regulation : Modulates the expression of genes involved in skin cell turnover and differentiation.
  • Anti-inflammatory Effects : Reduces inflammatory responses in dermatological conditions.
  • Antiproliferative Activity : Inhibits excessive keratinocyte proliferation, beneficial in treating conditions like psoriasis and acne.

Metabolism

This compound is rapidly metabolized in the skin following topical application. The primary enzymes involved in its oxidative metabolism are CYP26A1 and CYP26B1. These cytochrome P450 enzymes facilitate the conversion of this compound into various metabolites, which may influence its therapeutic efficacy and safety profile .

Metabolic Pathway Overview:

  • Enzymes : CYP26A1 and CYP26B1 are responsible for oxidative metabolism.
  • Kinetic Parameters : Studies indicate that the rate of metabolite formation is highest for these enzymes under clinically relevant substrate concentrations .

Clinical Applications

This compound has been extensively studied for its efficacy in treating several dermatological conditions:

  • Acne Vulgaris : this compound has shown significant improvement in lesion counts and overall skin condition when compared to vehicle treatments .
  • Psoriasis : It is effective in reducing plaque formation and improving skin texture .
  • Photodamage : Clinical trials have demonstrated its ability to enhance skin smoothness and reduce signs of aging .

Case Studies

  • Darier Disease Treatment : A 48-year-old woman with Darier disease demonstrated significant improvement after using 0.1% tazarotene applied nightly for a short contact period .
  • Acne Treatment Study : In a randomized controlled trial involving adolescents, tazarotene foam resulted in statistically significant reductions in acne lesions compared to placebo .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported. Common side effects include erythema, peeling, and dryness at the application site. These effects typically resolve within weeks of treatment initiation . Long-term safety studies indicate minimal systemic absorption due to rapid metabolism in the skin .

Summary of Research Findings

Study FocusFindingsReference
Mechanism of ActionAgonist for RARs; alters gene expression related to skin health
MetabolismMetabolized by CYP26A1 and CYP26B1; rapid conversion into various metabolites
Acne Vulgaris TreatmentSignificant reduction in lesions; higher ISGA scores compared to vehicle
Photodamage ImprovementEnhanced skin smoothness; increased epidermal thickness
Safety ProfileCommon side effects include erythema and dryness; generally well-tolerated

特性

IUPAC Name

6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIBKLWBVJPOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152094
Record name Agn 190299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118292-41-4
Record name Tazarotenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118292-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agn 190299
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agn 190299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZAROTENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tazarotenic acid
Reactant of Route 2
Reactant of Route 2
Tazarotenic acid
Reactant of Route 3
Reactant of Route 3
Tazarotenic acid
Reactant of Route 4
Reactant of Route 4
Tazarotenic acid
Reactant of Route 5
Reactant of Route 5
Tazarotenic acid
Reactant of Route 6
Reactant of Route 6
Tazarotenic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。